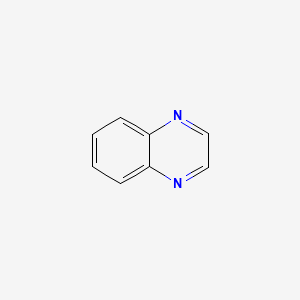

Quinoxaline

Cat. No. B1680401

Key on ui cas rn:

91-19-0

M. Wt: 130.15 g/mol

InChI Key: XSCHRSMBECNVNS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05859255

Procedure details

A solution containing quinoxaline (15.6 g), 120 mmol) and iodine (30.5 g, 120 mmol) in CF2ClCFCl2 (150 ml) was placed in a fluorination apparatus fitted with a drying tube filled with soda lime. Elemental fluorine (165 mmol) as a 10% mixture in nitrogen was then passed through the stirred solution using narrow bore PTFE tubing at ca. 40 ml/min. After the fluorine had been added the solution was poured into 10% aqueous sodium metabisulfite solution (300 ml), neutralised with sodium bicarbonate and continuously extracted with dichloromethane for 24 hours. The organic extracts were dried and evaporated to an oil (13.6 g). GC/MS analysis showed a 49% conversion of quinoxaline. The oil was purified by column chromatography on silica gel using dichloromethane as eluant to give pure 2-fluoroquinoxaline as a pale yellow oil (5.30 g, 62% based on 49% conversion); RF 0.53; δH (200 MHz; CDCl3 ; Me4Si) 7.7 ppm (2H, m), 7.9 (1H, m), 8.1 (1H, m), 8.67 (1H, d, JH,F 7.9, H-3); δF (250 MHZ; CDCl3 ; Me4Si) -75.1 ppm (s); δC (50.3 MHz, CDC13, Me4Si) 128.4 ppm (d, 4JC,F 1.6, C-8), 129.4 (s, C-7), 129.45 (s, C-6), 131.6 (s, C-5), 136.5 (d, 2JC,F 42.6, C-3), 139.72 (d, 3JC,F 10.9, C-8a), 141.52 (d 4JC,F 1.8, C-4a), 156.74 (d, 1JC-F 256.0, C-2); m/z (E1+) 148 (M+, 100), 129 (20), 121 (12), 103 (17), 76 (24), 50 (17); and 2,3-difluoroquinoxaline (0.27 g, 3%) as a pale yellow solid; RF 0.75; δH (400 MHz, CDCl3, Me4Si) 7.79 ppm (2H, m, Ar-H), 7.99 (2H, m, Ar-H); δC (50 MHz, CDCl3, Me4Si) 127.8 (s, C-8), 130.4 (s, C-7), 130.4 (s, C-7), 138.4 (d d, 3JC-F 5.4, C-4a), 146.1 (d d, 1JC-F 261.3,2JC-F 39.5, C-2); δF (235 MHz, CDCl3, CFCl3) -82.8 ppm (s); m/z (E1+) 166 (M+, 100%), 139 (11).

[Compound]

Name

CF2ClCFCl2

Quantity

150 mL

Type

solvent

Reaction Step Two

[Compound]

Name

lime

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

fluorine

Quantity

165 mmol

Type

reactant

Reaction Step Four

[Compound]

Name

mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

PTFE

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

fluorine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Identifiers

|

REACTION_CXSMILES

|

[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[CH:3][CH:2]=1.II.[F:13]F.C(=O)(O)[O-].[Na+]>S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>[F:13][C:2]1[CH:3]=[N:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:1]=1 |f:3.4,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

15.6 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=NC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

30.5 g

|

|

Type

|

reactant

|

|

Smiles

|

II

|

[Compound]

|

Name

|

CF2ClCFCl2

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

lime

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

fluorine

|

|

Quantity

|

165 mmol

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

Step Five

[Compound]

|

Name

|

mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

PTFE

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

fluorine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a drying tube

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

continuously extracted with dichloromethane for 24 hours

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic extracts were dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to an oil (13.6 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oil was purified by column chromatography on silica gel

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=NC2=CC=CC=C2N=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |